Dimethyl terephthalate

Catalog No.
S526204
CAS No.
120-61-6
M.F
C6H4(COOCH3)2
C10H10O4
C10H10O4
M. Wt
194.18g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl terephthalate

CAS Number

120-61-6

Product Name

Dimethyl terephthalate

IUPAC Name

dimethyl benzene-1,4-dicarboxylate

Molecular Formula

C6H4(COOCH3)2
C10H10O4
C10H10O4

Molecular Weight

194.18g/mol

InChI

InChI=1S/C10H10O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h3-6H,1-2H3

InChI Key

WOZVHXUHUFLZGK-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC

Solubility

less than 1 mg/mL at 55° F (NTP, 1992)
9.78e-05 M
Soluble in ether and hot alcohol
Soluble in chloroform; slightly soluble in ethanol. methanol
0.3 G/ML IN HOT WATER
In water, 19 mg/L at 25 °C
Solubility in water at 13 °C: very poo

Synonyms

dimethyl 4-phthalate, dimethyl p-phthalate, dimethyl terephthalate, dimethylterephthalate

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)OC

DMT, also known as dimethyl 1,4-benzenedicarboxylate or terephthalic acid dimethyl ester, is an organic compound with the chemical formula C₆H₄(COOCH₃)₂ []. It is the diester formed by the reaction between terephthalic acid and methanol []. DMT appears as a white crystalline solid at room temperature and melts into a colorless liquid upon heating [].

DMT holds significant importance in scientific research due to its role as a key industrial intermediate. It serves as a precursor for the production of various commercially important polymers, including polyethylene terephthalate (PET) []. PET finds extensive applications in the textile industry for polyester fibers and in the packaging industry for plastic bottles and food containers [].


Molecular Structure Analysis

DMT possesses a aromatic structure with a benzene ring as the core. Two ester groups (COOCH₃) are attached to the benzene ring at the para positions (1,4 positions) []. This specific positioning of the ester groups is crucial for its use in PET synthesis []. The presence of the aromatic ring and the ester groups contribute to several key features of the molecule:

  • Rigidity: The aromatic ring provides rigidity to the molecule, which influences the final properties of PET polymers [].
  • Polarity: The ester groups introduce some polarity to the molecule, allowing for interactions with other polar molecules during processing [].
  • Reactivity: The ester groups are susceptible to hydrolysis (reaction with water) and participate in the polymerization reaction for PET formation [].

Chemical Reactions Analysis

Synthesis

DMT is commercially produced through the esterification of terephthalic acid with methanol in the presence of a catalyst, typically sulfuric acid []. The balanced chemical equation for this reaction is:

C₆H₄(COOH)₂ + 2CH₃OH → C₆H₄(COOCH₃)₂ + 2H₂O []

Polymerization

n C₆H₄(COOCH₃)₂ + n HOCH₂CH₂OH → [C₆H₄(COOCH₂CH₂O)₂]n + 2n CH₃OH []

Decomposition

DMT can decompose upon exposure to high temperatures, releasing methanol and terephthalic acid [].


Physical And Chemical Properties Analysis

  • Melting point: 139-141 °C []
  • Boiling point: 288 °C []
  • Density: 1.2 g/cm³ []
  • Solubility: Slightly soluble in water (1.5 g/L at 25 °C) [], soluble in organic solvents like methanol, ethanol, and acetone [].
  • Stability: Stable under normal storage conditions. Can decompose upon exposure to high temperatures or strong acids/bases [].

Mechanism of Action (Not Applicable)

DMT does not have a specific biological mechanism of action as it primarily serves as an industrial intermediate.

DMT is considered to have low to moderate toxicity []. However, it's important to exercise caution when handling it due to the following potential hazards:

  • Skin and eye irritation: DMT can irritate the skin and eyes upon contact [].
  • Inhalation hazard: Inhalation of DMT dust or vapors can irritate the respiratory tract [].
  • Combustible: DMT is combustible and can ignite if exposed to high heat or open flames [].
  • Polyethylene terephthalate (PET)

    DMT undergoes a chemical reaction with ethylene glycol to form PET, a versatile and widely used plastic employed in various research settings. PET finds applications in:

    • Laboratory bottles and containers: Due to its excellent chemical resistance and transparency, PET is commonly used for storing and handling various solutions and chemicals in research laboratories [].
    • Cell culture flasks and dishes: PET's biocompatibility and clarity make it suitable for cultivating and observing cells in biological research [].
    • Microfluidic devices: PET can be micromachined to create intricate channels and chambers used in microfluidic devices for precise manipulation of fluids in biological and chemical research [].
  • Other polymers

    DMT also serves as a precursor for various other polymers, such as polybutylene terephthalate (PBT), used in research applications like creating microfluidic chips and other lab equipment due to its high thermal stability and mechanical strength [].

Research on Environmental Interactions & Biodegradation

While not directly used in research, DMT has been the subject of scientific studies regarding its:

  • Environmental fate and degradation: Researchers are investigating the behavior of DMT in the environment, including its persistence, breakdown pathways, and potential impacts on ecosystems. This research helps develop strategies for managing the environmental impact of DMT and related chemicals [].
  • Biodegradation by microorganisms: Studies are exploring the potential of specific microorganisms to degrade DMT, potentially offering more sustainable and environmentally friendly methods for managing its disposal and minimizing its environmental footprint [].

Ongoing Research on Toxicity and Safety

DMT exposure has been linked to potential health concerns, and ongoing research is crucial for understanding its safety profile. This research involves:

  • Toxicity studies: Scientists are investigating the potential for DMT exposure to cause adverse effects in various biological systems, including studies on animals to assess potential risks associated with human exposure [].
  • Development of safer alternatives: Research efforts are ongoing to develop alternative chemicals that can fulfill the same industrial functions as DMT but with potentially lower associated risks, contributing to the development of safer and more sustainable practices [].

Physical Description

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999)
DryPowder; DryPowder, OtherSolid; OtherSolid; PelletsLargeCrystals
WHITE FLAKES.

Color/Form

Colorlesss crystals
NEEDLES FROM ETHER

XLogP3

2.2

Boiling Point

572 °F at 760 mm Hg (sublimes) (NTP, 1992)
288.0 °C
288 °C

Flash Point

308 °F (NTP, 1992)
146 °C OC
308 °F (153 °C) (Open cup)
141 °C c.c.

Vapor Density

6.7 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 5.5

Density

1.2 at 68 °F 1.08 at 145°C (liquid) (USCG, 1999)
1.075 g/cu cm at 141 °C
1.2 g/cm³

LogP

2.25 (LogP)
log Kow = 2.25
2.35

Appearance

Dimethyl terephthalate appears as white solid or heated colorless liquid. Has no odor. Liquid solidifies in cool water. Solid and liquid sink in water. (USCG, 1999),DryPowder; DryPowder, OtherSolid; OtherSolid; PelletsLargeCrystals,WHITE FLAKES.

Melting Point

284 to 288 °F (NTP, 1992)
141.0 °C
141 °C
140 °C

UNII

IKZ2470UNV

GHS Hazard Statements

Aggregated GHS information provided by 531 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 412 of 531 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 119 of 531 companies with hazard statement code(s):;
H317 (57.98%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (13.45%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (28.57%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Insect Repellents

Mechanism of Action

... The composition of the bladder calculi from the DMT treated /rats/ ... was primarily calcium and terephthalic acid (TPA) with 5-7% protein. Phosphate levels were low, in contrast to bladder calculi from animals treated directly with terephthalic acid. ... An acidic urinary pH was believed to have induced the hypercalciuria, a characteristic of urolithiasis in man. The higher urinary concentrations of TPA from DMT in the diet (when compared to similar dietary concentrations of TPA) explained the higher incidence of urinary calculi from the DMT diets than from comparable levels of TPA in the diet. Urinary phosphate levels were decreased in the animals consuming the DMT diet and explained why phosphate was present only at very low levels in the bladder calculi in those animals. ... Weanling rats are probably more sensitive to the induction of bladder calculi than adults due to their very high feed consumption rates relative to body weight.

Vapor Pressure

16 mm Hg at 212 °F ; 140 mm Hg at 302° F (NTP, 1992)
0.01 mmHg
1.06X10-2 mm Hg at 25 °C
Vapor pressure, Pa at 2.5 °C: 1.4

Pictograms

Irritant

Irritant

Other CAS

120-61-6

Associated Chemicals

1,4-Benzenedicarboxylic acid, monomethyl ester; 1679-64-7

Wikipedia

Dimethyl terephthalate

Methods of Manufacturing

... Produced by oxidation of the methyl groups on ... p-xylene ... . After oxidation to a carboxylic acid, reaction with methanol gives the methyl ester, dimethyl terephthalate.
Oxidation of para-xylene or mixed xylene isomers, followed by esterification.
PRODUCT PROFILE: DMT /dimethyl terephthalate/. The traditional process to manufacture /dimethyl terephthalate/ is by esterification of /purified terephthalic acid/ with methanol generated by the catalytic homogeneous oxidation of /paraxylene/. The most widely used technology is based on /paraxylene/ using oxidation and esterification steps. /Paraxylene/ is oxidised in the liquid phase by air in the presence of a cobalt salt catalyst to form an oxidate containing p-toluic acid and monomethyl terephthalate. Esterification is carried out in the presence of methanol to form /dimethyl terephthalate/.

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
1,4-Benzenedicarboxylic acid, 1,4-dimethyl ester: ACTIVE
/POLYESTER/ FIBERS...ARE FORMED OF POLYETHYLENE TEREPHTHALATE. THIS POLYMER IS PRODUCED FROM DIMETHYL TEREPHTHALATE & ETHYLENE GLYCOL...
1978 capacity = 3.2X10+6 tons/year (includes acid)

Clinical Laboratory Methods

KOVATS RETENTION INDEXES OF ESTERS OF PHTHALIC ACID IN BIOLOGICAL FLUIDS WERE DETERMINED BY GLASS CAPILLARY COLUMN GAS CHROMATOGRAPHY & IDENTIFIED BY USE OF FLAME IONIZATION DETECTOR.

Storage Conditions

Dimethyl terephthalate is stored molten in insulated heated tanks, and is perferentially shipped molten in insulated rail tank cars or tank trucks. It is also solidified into briquettes or flakes, and shipped in 1 ton or 25 kg bags.
Store in tightly closed containers in a cool, well-ventilated area away from oxidizers, nitrates, acids and sources of ignition

Dates

Modify: 2023-08-15

Occupational exposure limits for ethyl benzene, dimethyl terephthalate and hydrogen fluoride, and carcinogenicity and reproductive toxicant classifications

Committee for Recommendation of Occupational Exposure Limits, Japan Society for Occupational Health
PMID: 32794286   DOI: 10.1002/1348-9585.12151

Abstract




A case of hypersensitivity pneumonitis in a worker exposed to terephthalic acid in the production of polyethylene terephthalate

Pietro Sartorelli, Gabriele d'Hauw, Donatella Spina, Luca Volterrani, Maria Antonietta Mazzei
PMID: 31691678   DOI: 10.13075/ijomeh.1896.01465

Abstract

Occupational hypersensitivity pneumonitis (OHP) is an interstitial lung disease caused by sensitization to an inhaled antigen. Polyethylene terephthalate (PET) is mainly used for disposable beverage bottles. A clinical case of hypersensitivity pneumonitis (HP) in a 66-year-old patient in the follow-up as a worker formerly exposed to asbestos is presented. At the first visit in 2012 a diagnosis of asbestosis and pleural plaques was formulated. In 2017 the high resolution computed tomography was performed demonstrating a slight progression of the pulmonary fibrosis, while physical examinations revealed inspiratory crackles on auscultation, and lung function tests showed a decreased diffusing capacity for carbon monoxide. The radiological and histological pictures were compatible with HP. From 1992 to 2013 the patient worked in a chemical company that produced PET for disposable beverage bottles. A diagnosis of OHP was made, and the most likely causative agents were terephthalic acid and dimethyl terephthalate. To the best of the authors' knowledge, this is the first report of an OHP case in PET production. Int J Occup Med Environ Health. 2020;33(1):119-23.


Potential of esterase DmtH in transforming plastic additive dimethyl terephthalate to less toxic mono-methyl terephthalate

Xiaokun Cheng, Shuangshuang Dong, Dian Chen, Qi Rui, Jingjing Guo, Dayong Wang, Jiandong Jiang
PMID: 31670182   DOI: 10.1016/j.ecoenv.2019.109848

Abstract

Dimethyl terephthalate (DMT) is a primary ingredient widely used in the manufacture of polyesters and industrial plastics; its environmental fate is of concern due to its global use. Microorganisms play key roles in the dissipation of DMT from the environment; however, the enzymes responsible for the initial transformation of DMT and the possible altered toxicity due to this biotransformation have not been extensively studied. To reduce DMT toxicity, we identified the esterase gene dmtH involved in the initial transformation of DMT from the AOPP herbicide-transforming strain Sphingobium sp. C3. DmtH shows 24-41% identity with α/β-hydrolases and belongs to subfamily V of bacterial esterases. The purified recombinant DmtH was capable of transforming DMT to mono-methyl terephthalate (MMT) and potentially transforming other p-phthalic acid esters, including diallyl terephthalate (DAT) and diethyl terephthalate (DET). Using C. elegans as an assay model, we observed the severe toxicity of DMT in inducing reactive oxygen species (ROS) production, decreasing locomotion behavior, reducing lifespan, altering molecular basis for oxidative stress, and inducing mitochondrial stress. In contrast, exposure to MMT did not cause obvious toxicity, induce oxidative stress, and activate mitochondrial stress in nematodes. Our study highlights the usefulness of Sphingobium sp. C3 and its esterase DmtH in transforming p-phthalic acid esters and reducing the toxicity of DMT to organisms.


Enzyme-catalyzed synthesis of aliphatic-aromatic oligoamides

E Stavila, G O R Alberda van Ekenstein, K Loos
PMID: 23544613   DOI: 10.1021/bm400243a

Abstract

Enzymatically catalyzed polycondensation of p-xylylenediamine and diethyl sebacate resulted in oligo(p-xylylene sebacamide) with high melting temperatures (223-230 °C) and the enzymatic polycondensation of dimethyl terephthalate and 1,8-diaminooctane leads to oligo(octamethylene terephthalamide) with two melting temperatures at 186 and 218 °C. No oligoamides, but products 1 and 2, were formed from the enzymatic reaction of dimethyl terephthalate and p-xylylenediamine. All reactions were catalyzed by CAL-B, icutinase, or CLEA cutinase. All reactions catalyzed by CAL-B show higher conversion than reactions catalyzed by icutinase or CLEA cutinase. The highest DPmax of 15 was achieved in a one-step and two-step synthesis of oligo(p-xylylene sebacamide) catalyzed by CLEA cutinase.


Synthesis and photophysical processes of an anthracene derivative containing hole transfer groups

Haipeng Diao, Liheng Feng
PMID: 20971035   DOI: 10.1016/j.saa.2010.10.009

Abstract

A novel luminescent compound 9,10-di-(N-carbazovinylene)anthracene (DCVA) was synthesized by Heck reaction of 9,10-dibromoanthracene and N-vinylcarbazole. The structure was characterized by MS, 1H NMR and Elemental analysis. The photoluminescent properties of DCVA have been carefully investigated by UV-vis absorption and fluorescence emission spectra. The results showed that the luminescent quantum yield of DCVA was 0.73 in THF and it emitted blue-light with the band gap of 3.60 eV estimated from the onset absorption. In addition, the light-emission of DCVA can be quenched by electron acceptor (dimethyl terephthalate), however, the fluorescent intensities of DCVA were slowly increased with the addition of electron donor (N,N-dimethylaniline). Furthermore, the molecular interactions of DCVA with fullerene (C60) and carbon nanotubes (CNTs) were also investigated, which indicated the organic luminescent compound can be used as new fluorescent probe.


Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural

Joshua J Pacheco, Mark E Davis
PMID: 24912153   DOI: 10.1073/pnas.1408345111

Abstract

Terephthalic acid (PTA), a monomer in the synthesis of polyethylene terephthalate (PET), is obtained by the oxidation of petroleum-derived p-xylene. There is significant interest in the synthesis of renewable, biomass-derived PTA. Here, routes to PTA starting from oxidized products of 5-hydroxymethylfurfural (HMF) that can be produced from biomass are reported. These routes involve Diels-Alder reactions with ethylene and avoid the hydrogenation of HMF to 2,5-dimethylfuran. Oxidized derivatives of HMF are reacted with ethylene over solid Lewis acid catalysts that do not contain strong Brønsted acids to synthesize intermediates of PTA and its equally important diester, dimethyl terephthalate (DMT). The partially oxidized HMF, 5-(hydroxymethyl)furoic acid (HMFA), is reacted with high pressure ethylene over a pure-silica molecular sieve containing framework tin (Sn-Beta) to produce the Diels-Alder dehydration product, 4-(hydroxymethyl)benzoic acid (HMBA), with 31% selectivity at 61% HMFA conversion after 6 h at 190 °C. If HMFA is protected with methanol to form methyl 5-(methoxymethyl)furan-2-carboxylate (MMFC), MMFC can react with ethylene in the presence of Sn-Beta for 2 h to produce methyl 4-(methoxymethyl)benzenecarboxylate (MMBC) with 46% selectivity at 28% MMFC conversion or in the presence of a pure-silica molecular sieve containing framework zirconium (Zr-Beta) for 6 h to produce MMBC with 81% selectivity at 26% MMFC conversion. HMBA and MMBC can then be oxidized to produce PTA and DMT, respectively. When Lewis acid containing mesoporous silica (MCM-41) and amorphous silica, or Brønsted acid containing zeolites (Al-Beta), are used as catalysts, a significant decrease in selectivity/yield of the Diels-Alder dehydration product is observed.


Lack of androgenicity and estrogenicity of the three monomers used in Eastman's Tritan™ copolyesters

Thomas G Osimitz, Melanie L Eldridge, Eddie Sloter, William Welsh, Ni Ai, Gary S Sayler, FuMin Menn, Colleen Toole
PMID: 22343188   DOI: 10.1016/j.fct.2012.02.010

Abstract

Eastman Tritan™ copolyester, a novel plastic from Eastman is manufactured utilizing three monomers, di-methylterephthalate (DMT), 1,4-cyclohexanedimethanol (CHDM), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) in various ratios. As with most any polymer, the monomers along with the high molecular weight oligomers, whose toxicity is most commonly represented by the monomers, make up the predominate amount of free chemicals available for leaching into the environment and/or foods. In light of the high level of public concern about the presence of endocrine (primarily estrogenic) activity ascribed to certain plastics and chemicals in the environment, Tritan's™ monomers were evaluated using QSAR for binding to the androgen receptor and estrogen receptors (alpha and beta) as well as a battery of in vitro and in vivo techniques to determine their potential androgenicity or estrogenicity. The findings were universally negative. When these data are coupled with other in vivo data developed to assess systemic toxicity and developmental and reproductive toxicity, the data clearly indicate that these monomers do not pose an androgenic or estrogenic risk to humans. Additional data presented also support such a conclusion for terephthalic acid (TPA). TPA is also a common polyester monomer and is the main mammalian metabolite formed from DMT.


Synthesis and photophysical properties of complexes of Be(II) and Zn(II) with 10-hydroxybenzo[h]quinoline ligand

Zhiqiang Guo, Zhenming Dong, Ruitao Zhu, Shuo Jin, Bo Liu
PMID: 17324617   DOI: 10.1016/j.saa.2006.11.042

Abstract

Two 10-hydroxybenzo[h]quinoline metal complexes, bis(10-hydroxybenzo[h]quinolinato) beryllium (Bebq2) and bis(10-hydroxybenzo[h]quinolinato)zincum (Znbq2), have been synthesized. The structure are characterized by 1HNMR, IR and so on. The photophysical processes of Bebq2 and Znbq2 have been carefully investigated by fluorescence spectra. The results show that the compounds emit yellow-green and yellow light. The emission peaks are at 492 and 512 nm, respectively. In addition, the light-emitting can be quenched by electron donor, N,N-dimethylaniline (DMA), and the quenching process follows the Stern-Volmer equation. Furthermore, the molecular interactions of Bebq2 and Znbq2 with electron acceptor, dimethylterephthalate (DMTP), were also carefully investigated. It displayed that the Znbq2 is a potential substitute for Bebq2 as an excellent emitting material.


Effect of chronic exposure to two components of Tritan copolyester on Daphnia magna, Moina macrocopa, and Oryzias latipes, and potential mechanisms of endocrine disruption using H295R cells

Sol Jang, Kyunghee Ji
PMID: 26289545   DOI: 10.1007/s10646-015-1526-5

Abstract

Tritan copolyester is a novel plastic form from Eastman Company utilizing three main monomers, 1,4-cyclohexanedimethanol (CHDM), dimethyl terephthalate (DMT), and 2,2,4,4-tetramethyl-1,3-cyclobutanediol. Despite Tritan has been widely applied for plastic bottles, the effects of long-term exposure to these compounds have seldom been investigated. We investigated chronic effects and endocrine disruption potential of CHDM and terephthalic acid (TPA), main mammalian metabolite formed from DMT, using crustacean Daphnia magna and Moina macrocopa, and freshwater fish (Oryzias latipes). The effects on sex hormone balance and the associated mechanisms were also investigated by use of H295R cells. In chronic toxicity test, D. magna showed significant decrease in reproduction (number of young per female) after exposure to 10 mg/L TPA. In early life stage exposure using O. latipes, significant decrease of juvenile survival and weight were observed in fish exposed to 10 mg/L and ≥1 mg/L CHDM, respectively. Expressions of vtg2 mRNA in fish exposed to CHDM and those of cyp19b, star, cyp17, and cyp19a mRNAs in fish exposed to TPA were significantly up-regulated. The results of H295R cell assay also showed that both chemicals at high concentrations could alter sex hormone production in steroidogenic pathway. The effective concentrations of the tested compounds were several orders of magnitude greater than the concentrations can be detected in ambient waters. Further in vivo and in vitro studies will be needed to investigate the effect of co-polymer on endocrine disruption.


Comparison of initial hydrolysis of the three dimethyl phthalate esters (DMPEs) by a basidiomycetous yeast, Trichosporon DMI-5-1, from coastal sediment

Zhu-Hua Luo, Yi-Rui Wu, Ka-Lai Pang, Ji-Dong Gu, Lilian L P Vrijmoed
PMID: 21626443   DOI: 10.1007/s11356-011-0525-1

Abstract

Dimethyl phthalate esters (DMPEs) are a group of plasticizers commonly detected in the environment with potential adverse human health impact. The degradation of DMPEs by fungal systems has been studied to a limited extent, particularly by yeasts. In this study, a basidiomycetous yeast Trichosporon DMI-5-1 capable of degrading DMPEs was obtained and the degradation pathways were investigated.
A DMPE-degrading yeast was isolated from costal sediment by enrichment culture technique and was identified as Trichosporon sp. DMI-5-1 based on microscopic morphology and 18S rDNA sequence. Comparative investigations on biodegradation of three isomers of DMPEs, namely dimethyl phthalate (DMP), dimethyl isophthalate (DMI), and dimethyl terephthalate (DMT), were carried out with this yeast strain. Trichosporon sp. DMI-5-1 could not mineralize DMPEs completely but transform them to respective monomethyl phthalate or phthalic acid. Biochemical degradation pathways for the three DMPE isomers by Trichosporon sp. DMI-5-1 were apparently different. The yeast carried out one-step ester hydrolysis of DMP and DMI to respective monoesters (monomethyl phthalate and monomethyl isophthalate, respectively) and no further metabolism of these two monoesters. Meanwhile, DMT was transformed by the yeast to monomethyl terephthalate and subsequently to terephthalic acid by stepwise hydrolysis of the two ester bonds.
This study shows that different catalytic processes are involved in the transformation of DMPEs by the basidiomycetous yeast Trichosporon sp. DMI-5-1 and suggests that its esterases, responsible for the initial hydrolyzing the two ester bonds of DMPEs, are highly substrate specific.


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